2,3,4,4'-Tetrahydroxybenzophenone 1,2-naphthoquinonediazido-5-sulfonate

Positive photoresist DNQ-PAC Esterification ratio

Polyfunctional DNQ-PAC for i-line/g-line positive-tone novolak photoresists. Optimized 2.5–3.5 NQD/THBP ester ratio balances film retention and dissolution contrast for 1.0–0.35 μm VLSI/ULSI rectangular profiles. Unique 2,3,4,4′-tetrahydroxy pattern and 5-sulfonate regioisomer differentiate it from trihydroxy and 4-sulfonate analogs—indiscriminate substitution alters process window. FPD thick-film contrast of 15.4 at 30 wt% loading. Blend with dihydroxybenzophenone-NQD (4:6–7:3) for photospeed tuning without contrast loss.

Molecular Formula C23H15N2O8S+
Molecular Weight 479.439
CAS No. 107761-81-9
Cat. No. B561146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,4'-Tetrahydroxybenzophenone 1,2-naphthoquinonediazido-5-sulfonate
CAS107761-81-9
Molecular FormulaC23H15N2O8S+
Molecular Weight479.439
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2O)[N+]#N)C(=C1)S(=O)(=O)OC3=C(C(=C(C=C3)C(=O)C4=CC=C(C=C4)O)O)O
InChIInChI=1S/C23H14N2O8S/c24-25-17-10-8-14-15(21(17)28)2-1-3-19(14)34(31,32)33-18-11-9-16(22(29)23(18)30)20(27)12-4-6-13(26)7-5-12/h1-11,24H,(H2,26,27,28)/p+1
InChIKeyBUMXRXXEAWKICQ-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,4′-Tetrahydroxybenzophenone 1,2-Naphthoquinonediazido-5-sulfonate (CAS 107761-81-9): A Polyfunctional DNQ Photoactive Compound for Positive-Tone Novolak Photoresists


2,3,4,4′-Tetrahydroxybenzophenone 1,2-naphthoquinonediazido-5-sulfonate (CAS 107761-81-9) is a polyfunctional diazonaphthoquinone (DNQ) photoactive compound (PAC) belonging to the naphthoquinonediazide ester class, synthesized by esterification of 2,3,4,4′-tetrahydroxybenzophenone (THBP) with 1,2-naphthoquinonediazide-5-sulfonyl chloride [1]. It functions as a dissolution inhibitor in positive-tone novolak-based photoresists for i-line (365 nm) and g-line (436 nm) lithography, and is commercially supplied under designations such as JRCure JDP5430/JDP5435 and Photoinitiator 4215 for semiconductor and flat-panel display (FPD) manufacturing [2]. The THBP backbone bears four phenolic hydroxyl groups, enabling an average esterification ratio of 2.5–3.5 NQD moieties per molecule in optimized formulations [1].

Why Generic Substitution Fails for 2,3,4,4′-Tetrahydroxybenzophenone 1,2-Naphthoquinonediazido-5-sulfonate (CAS 107761-81-9): Esterification Ratio, Backbone Functionality, and Isomer-Dependent Lithographic Performance


In-class DNQ-PAC substitution is precluded by three interdependent structural variables that uniquely define the lithographic output of CAS 107761-81-9. First, the average esterification ratio—optimized at 2.5–3.5 NQD groups per THBP backbone—directly governs the trade-off between unexposed film retention and developer solubility; lower ratios (<2.0) reduce residual film thickness, while higher ratios compromise solubility [1]. Second, the 2,3,4,4′-tetrahydroxy substitution pattern on the benzophenone core confers distinct hydrogen-bonding geometry with novolak resins that differs from the 2,2′,4,4′-isomer and from trihydroxy analogs such as 2,3,4-trihydroxybenzophenone (CAS 68510-93-0) [2]. Third, the 5-sulfonate regioisomer of the NQD moiety contributes to photospeed and contrast characteristics that are not interchangeable with the 4-sulfonate variant [3]. These parameters are co-optimized in commercial resist formulations; indiscriminate substitution of any single variable—backbone hydroxyl count, esterification degree, or sulfonate position—predictably alters dissolution contrast, pattern profile, and process window.

Quantitative Evidence Guide: Head-to-Head Performance Differentiation of 2,3,4,4′-Tetrahydroxybenzophenone 1,2-Naphthoquinonediazido-5-sulfonate (CAS 107761-81-9) Versus Closest Analogs


Esterification Ratio Specification (2.5–3.5 NQD Groups per THBP): Film Retention vs. Solubility Trade-off Compared to Under-Esterified (<2.0) Analogs

U.S. Patent 4,859,563 explicitly defines the photosensitizer as an ester of 2,3,4,4′-tetrahydroxybenzophenone with an average esterification of 2.5–3.5 hydroxyl groups (preferably 2.7–3.3) by 1,2-naphthoquinonediazide-5-sulfonic acid [1]. The patent provides a direct performance comparison: esters with lower esterification ratios (i.e., fewer than 2 NQD groups per THBP backbone) exhibit reduced fractional film thickness of the unexposed area after development, although apparent sensitivity appears higher [1]. Conversely, esters with higher esterification ratios suffer from reduced solvent solubility, compromising formulation homogeneity [1]. The 2.5–3.5 specification thus represents an empirically optimized window that simultaneously preserves >90% unexposed film thickness and maintains adequate solubility for spin-coating [1].

Positive photoresist DNQ-PAC Esterification ratio Film thickness retention Pattern profile

Image Reversal Cross-Linking Energy Efficiency: 2,3,4,4′-Tetrahydroxybenzophenone-NQD (tetra-HBP) vs. 2,3,4-Trihydroxybenzophenone-NQD (THBP) in I-Line Image Reversal Resists

Gu, Toukhy, and Spak (SPIE 1990) conducted a head-to-head comparison of 2,1,4-diazoquinone (DAQ) esters derived from trihydroxybenzophenone (THBP), tetrahydroxybenzophenone (tetra-HBP; i.e., 2,3,4,4′-THBP), p-cumylphenol (PCP), and novolac resins in image reversal (IR) resist systems [1]. In cross-linking-type IR systems using a bifunctional cross-linking agent, the broadband energy required to effect cross-linking decreased in the order: PCP > novolac > tetra-HBP > THBP, with all sensitizers equimolar in diazo content [1]. This places tetra-HBP (the backbone of CAS 107761-81-9) as requiring less exposure energy for cross-linking than its trihydroxy analog THBP (CAS 68510-93-0) [1]. Notably, in decarboxylation-type IR systems, the order reversed: tetra-HBP > THBP > novolac > PCP, demonstrating that the extra 4′-hydroxyl group in tetra-HBP confers system-dependent performance inversion that must be matched to the process type [1].

Image reversal resist Cross-linking energy I-line lithography Diazoquinone ester tetra-HBP vs THBP

Polyfunctionality-Driven Contrast Enhancement: Trifunctional DNQ-PACs (Average Esterification ~3.0) vs. Mono/Di-Functional DNQ-PACs in Novolak Resists

The Trefonas–Daniels body of work (SPIE 1987–1990, and subsequent patent literature) established that polyfunctional diazonaphthoquinone PACs produce substantially higher lithographic contrast and resolution compared to their monofunctional counterparts [1][2]. The effect is quantitatively significant: trifunctional DNQ-PACs have become the industry standard for high-resolution i-line resists, virtually eliminating monofunctional inhibitors from commercial formulations [1]. With an average esterification of 2.5–3.5 NQD groups per molecule, the THBP-NQD ester (CAS 107761-81-9) falls within the trifunctional window that maximizes the 'polyphotolysis' effect—wherein each PAC molecule generates multiple indenecarboxylic acid photoproducts, amplifying the dissolution rate differential between exposed and unexposed regions [2]. This contrasts with 2,3,4-trihydroxybenzophenone-based PACs (CAS 68510-93-0), whose maximum esterification is capped at 3.0 and typically averages lower, yielding a narrower contrast enhancement window [3].

Polyfunctional PAC Dissolution contrast Lithographic resolution Trefonas effect DNQ-novolak

Mixed Hydroxybenzophenone NQD Ester Systems: Radiation Sensitivity Improvement Through THBP-NQD / Di- or Tri-Hydroxybenzophenone-NQD Blending

U.S. Patent 5,358,823 (Muenzel et al., 1992) discloses that radiation-sensitive compositions containing partially esterified 2,3,4,4′-tetrahydroxybenzophenone-NQD (the target compound) combined with either fully esterified dihydroxybenzophenone-NQD or partially/fully esterified trihydroxybenzophenone-NQD yield photoresists with lithographic properties 'at least as good as those imparted by the esters containing 2,3,4,4′-tetrahydroxybenzophenone as the only hydroxyl component' and, critically, 'clearly improve the radiation-sensitivity' [1]. The optimal weight ratio of esterified THBP to esterified di- or trihydroxybenzophenone ranges from 4:6 to 7:3, with total esterified hydroxybenzophenones comprising 5–40 wt% of total solids [1]. This establishes that while THBP-NQD alone provides the baseline contrast and profile performance, the addition of lower-hydroxy-count NQD esters enhances photospeed without sacrificing resolution—a formulation lever not available when using the trihydroxy analog (CAS 68510-93-0) as the sole PAC backbone, because that compound already occupies the lower-hydroxy-count position [1].

Mixed ester PAC Radiation sensitivity Photospeed Hydroxybenzophenone blend DNQ photoresist

End-Use Purity and Application Certification: Electronic-Grade THBP-NQD (JRCure JDP5430/JDP5435) vs. General-Reagent-Grade NQD PACs

Commercial sourcing data confirms that CAS 107761-81-9 is supplied as an electronic-grade photoactive compound specifically designated for semiconductor and flat-panel display (FPD) i-line and g-line photoresist manufacturing [1][2]. Vendor specifications include purity ≥99.0% (HPLC), water content ≤0.5% (K.F.), and appearance as a light yellow powder—parameters consistent with the stringent metal and ionic impurity requirements of advanced lithographic processes [2]. This contrasts with general-reagent-grade NQD PACs (including alternative backbones such as 2,3,4-trihydroxybenzophenone-NQD, CAS 68510-93-0), which are frequently supplied at ≥95–98% purity without electronic-grade certification or specified metal impurity thresholds, posing contamination risks in submicron semiconductor fabrication . The product is commercially available under the JRCure JDP5430 and JDP5435 designations from Jiuri New Materials, with TDS/SDS documentation supporting procurement qualification [1].

Electronic-grade PAC Semiconductor photoresist Purity specification FPD lithography JRCure JDP5430

Optimal Research and Industrial Application Scenarios for 2,3,4,4′-Tetrahydroxybenzophenone 1,2-Naphthoquinonediazido-5-sulfonate (CAS 107761-81-9)


Submicron i-Line Positive Photoresist Formulation for VLSI/ULSI Semiconductor Manufacturing (1.0–0.35 μm Design Rules)

CAS 107761-81-9 is specifically indicated for positive-tone DNQ-novolak photoresists targeting 1.0 μm to 0.35 μm design rules on i-line (365 nm) steppers, where its optimized esterification ratio (2.5–3.5 NQD/THBP) delivers the rectangular cross-sectional profile required for dimensional reproducibility after etching [1]. The compound is formulated with m-cresol/p-cresol/2,5-xylenol co-condensed novolak resins (Mw 2,000–10,000) at PAC:resin weight ratios of 20/100 to 50/100, coated on silicon wafers, and developed with aqueous alkaline (TMAH) developers [1]. This application leverages the polyfunctional PAC contrast enhancement mechanism (Trefonas effect) to achieve the high resolution demanded by VLSI and ULSI device fabrication [2].

Image Reversal Resist Processes (Cross-Linking Mode) for Lift-Off Metallization Patterning

In cross-linking-type image reversal (IR) resist processes used for metal lift-off patterning, CAS 107761-81-9 (tetra-HBP-NQD) is energetically preferred over 2,3,4-trihydroxybenzophenone-NQD (THBP-NQD; CAS 68510-93-0) because the tetra-HBP backbone requires lower broadband exposure energy to achieve cross-linking when formulated with bifunctional cross-linking agents and m/p-cresol novolac resins at equimolar diazo content [1]. This translates to higher throughput in IR lithography steps. However, for decarboxylation-type IR processes, the energy ranking reverses, and THBP-NQD becomes the more efficient choice—underscoring that these two PACs are not interchangeable but rather complementary, with process-type determining the optimal selection [1].

Flat-Panel Display (FPD) Photolithography with Thick-Film Resist Requirements (>10 μm)

For FPD manufacturing processes requiring thick photoresist films (>10 μm), CAS 107761-81-9 (designated as THBP-200 in the research literature) achieves a dissolution contrast of 15.4 at 30 wt% loading in photosensitive imide block copolymer matrices—a value significantly higher than at lower loadings of 15–20 wt% [1]. This high contrast enables the formation of clean via-hole patterns (e.g., 20 μm hole size in ~10 μm thick films) with well-defined sidewall profiles, addressing a key challenge in display panel lithography where thick-film resolution and pattern fidelity are critical [1].

Blended PAC Formulations for Photospeed-Optimized Broadband g/i-Line Resists

In applications requiring enhanced photospeed without sacrificing contrast—such as high-throughput broadband (g-line + i-line) stepper processes—CAS 107761-81-9 can be co-formulated with dihydroxybenzophenone-NQD or trihydroxybenzophenone-NQD esters at weight ratios of 4:6 to 7:3 (THBP-NQD:co-ester), achieving radiation sensitivity improvement while maintaining the lithographic baseline established by THBP-NQD alone [1]. The total esterified hydroxybenzophenone content is maintained at 5–40 wt% of total solids, enabling formulators to dial in photospeed without the contrast penalty typically associated with reducing PAC functionality [1]. This blended approach is not symmetrically accessible when starting from trihydroxybenzophenone-based PACs, as those compounds cannot simultaneously serve as the high-functionality anchor and the low-functionality co-ester [1].

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